Product packaging for Methyl 5-methyl-1H-indole-1-carboxylate(Cat. No.:)

Methyl 5-methyl-1H-indole-1-carboxylate

Cat. No.: B11905380
M. Wt: 189.21 g/mol
InChI Key: RLZDMSMACOYMMH-UHFFFAOYSA-N
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Description

Methyl 5-methyl-1H-indole-1-carboxylate is a functionalized indole derivative of significant interest in synthetic and medicinal chemistry research. With the molecular formula C11H11NO2 and a molecular weight of 189.21 g/mol, this compound serves as a versatile scaffold for the design and development of novel biologically active molecules . The indole core is a privileged structure in drug discovery, known for its presence in numerous natural products and pharmaceuticals . This specific derivative is valued as a key synthetic intermediate. Researchers utilize it to access a wide range of substituted indoles, which are prevalent moieties in selected alkaloids and other complex natural products . Indole derivatives, in general, exhibit a broad spectrum of biological activities, including anticancer, antifungal, antibacterial, anti-inflammatory, and antidiabetic properties, making them central to projects aimed at discovering new therapeutic agents for cancer, neurological diseases, and infections . The structural versatility of the indole scaffold allows for diverse modifications, facilitating the exploration of structure-activity relationships (SAR) and the optimization of drug metabolism and pharmacokinetic (DMPK) properties in lead compounds . As a research chemical, this compound is employed in various synthetic methodologies, including classical indole synthesis techniques and modern transition-metal-catalyzed reactions . It is strictly for use in laboratory research settings. Handling and Safety: Please refer to the Safety Data Sheet (SDS) for comprehensive handling and hazard information. This product is for research purposes only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H11NO2 B11905380 Methyl 5-methyl-1H-indole-1-carboxylate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

methyl 5-methylindole-1-carboxylate

InChI

InChI=1S/C11H11NO2/c1-8-3-4-10-9(7-8)5-6-12(10)11(13)14-2/h3-7H,1-2H3

InChI Key

RLZDMSMACOYMMH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C=C2)C(=O)OC

Origin of Product

United States

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Two-Dimensional NMR Techniques for Correlating Proton and Carbon Signals

J-Resolved Spectroscopy for Multiplet Simplification

J-resolved spectroscopy is a powerful 2D NMR technique used to simplify complex ¹H NMR spectra. In the case of Methyl 5-methyl-1H-indole-1-carboxylate, the aromatic protons on the indole (B1671886) ring would likely exhibit complex splitting patterns due to spin-spin coupling. A J-resolved experiment would separate the chemical shift information onto one axis and the coupling constants onto a second axis. This simplifies the analysis by collapsing the multiplets in the proton spectrum into single peaks at their respective chemical shifts, making it easier to identify individual proton signals that would otherwise be obscured by overlapping multiplets. For instance, the analysis of a related compound, Methyl 1H-indole-3-carboxylate, demonstrates how J-resolved spectroscopy can effectively identify chemical groups by collapsing the J-coupling, with multiplets generated along the vertical direction. tetratek.com.tr

Infrared (IR) Spectroscopy

Identification of Key Functional Group Vibrations (e.g., Carbonyl Stretching)

Infrared (IR) spectroscopy is fundamental for identifying the functional groups present in a molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands corresponding to its key structural features. The most prominent of these would be the strong carbonyl (C=O) stretching vibration of the carbamate (B1207046) functional group, typically appearing in the region of 1750-1730 cm⁻¹. Other expected vibrations would include C-H stretching from the aromatic ring and the methyl groups, C-N stretching, and C=C stretching vibrations from the indole ring. Analysis of related indole carboxylates confirms these general features. For example, the study of 5-methoxy-1H-indole-2-carboxylic acid polymorphs showed characteristic N-H and O-H stretching bands, as well as aromatic C-H stretching vibrations. nih.gov

Functional Group Expected Vibrational Frequency (cm⁻¹) (Illustrative)
C=O (Carbonyl) Stretch1750-1730
C-H (Aromatic) Stretch3100-3000
C-H (Aliphatic) Stretch3000-2850
C-N Stretch1350-1250
C=C (Aromatic) Stretch1600-1450

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Determination of Molecular Ion and Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a compound, which aids in structural elucidation. For this compound, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (189.21 g/mol ). evitachem.com The fragmentation pattern would likely involve the loss of the methoxycarbonyl group (-COOCH₃, 59 Da) or the methyl group (-CH₃, 15 Da). The stability of the indole ring means that fragments retaining this core structure would be prominent. While direct fragmentation data for this specific compound is scarce, general fragmentation patterns for esters often involve cleavage at the C-O bond. libretexts.org

Confirmation of Molecular Formula and Purity

High-Resolution Mass Spectrometry (HRMS) is crucial for unambiguously determining the elemental composition of a molecule. HRMS can measure the mass of an ion with very high accuracy (typically to four or five decimal places). For this compound (C₁₁H₁₁NO₂), the theoretical exact mass of the molecular ion [M+H]⁺ would be calculated and compared to the experimentally measured value. A close match would confirm the molecular formula and, in conjunction with other techniques like chromatography, help to establish the purity of the compound. For instance, HRMS has been used to confirm the calculated molecular formulas of various other indole carboxylate derivatives in research settings. mdpi.comrsc.org

Ion Theoretical Exact Mass (Illustrative)
[C₁₁H₁₁NO₂ + H]⁺190.0817
[C₁₁H₁₁NO₂ + Na]⁺212.0636

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores. The indole ring system in this compound is a strong chromophore. The UV-Vis spectrum, typically recorded in a solvent like methanol (B129727) or ethanol, would be expected to show characteristic absorption maxima (λ_max) in the ultraviolet region. These absorptions are due to π-π* transitions within the aromatic system. The position and intensity of these peaks can be influenced by the substitution pattern on the indole ring. For example, a study on Methyl 1-methyl-1H-indole-3-carboxylate in methanol reported a λ_max at 297 nm. researchgate.net

Analysis of Electronic Transitions and Chromophoric Behavior

The electronic absorption spectrum of this compound is dominated by the chromophoric indole nucleus. The indole ring system typically exhibits characteristic absorption bands in the ultraviolet (UV) region arising from π → π* electronic transitions. These transitions are often designated as the ¹Lₐ and ¹Lₑ bands, notations borrowed from Platt's classification of polycyclic aromatic hydrocarbon spectra.

The higher energy ¹Lₐ band is generally observed as a sharp, intense absorption, while the lower energy ¹Lₑ band appears as a broader band with fine structure. The presence of substituents on the indole ring, such as the 5-methyl group and the 1-methoxycarbonyl group, can induce bathochromic (red shift) or hypsochromic (blue shift) shifts in the absorption maxima (λₘₐₓ) and alter the absorptivity. The N-1 carboxylate group, being an electron-withdrawing group, significantly influences the electronic distribution within the indole chromophore, affecting the energy of these transitions. The UV spectrum is a critical tool for confirming the presence of the indole nucleus and for quantitative analysis. sigmaaldrich.com

Table 1: Typical Electronic Transitions for Indole Chromophores

Transition Typical Wavelength Range (nm) Characteristics
¹Lₐ 210-230 High intensity

Note: The exact λₘₐₓ values for this compound would require experimental measurement, but are expected to fall within or near these ranges, modulated by the specific substitution pattern.

Chromatographic Purity Assessment

Chromatographic techniques are indispensable for assessing the purity of this compound and for monitoring the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

HPLC and UPLC are the premier methods for determining the purity of this compound with high precision and accuracy. These techniques separate the target compound from starting materials, by-products, and other impurities based on differential partitioning between a stationary phase (typically a C18 silica (B1680970) column) and a liquid mobile phase. The use of a UV detector is common, set to a wavelength where the indole chromophore absorbs strongly. mdpi.com

The purity is determined by integrating the area of the peak corresponding to the product and expressing it as a percentage of the total area of all observed peaks. UPLC, which uses smaller particle sizes in the column, offers higher resolution, faster analysis times, and improved sensitivity compared to traditional HPLC. bldpharm.combldpharm.com

Table 2: Representative HPLC/UPLC Parameters for Analysis

Parameter Typical Condition
Column Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase Gradient or isocratic mixture of Acetonitrile and Water (often with 0.1% TFA) mdpi.com
Flow Rate 0.5 - 1.5 mL/min (HPLC); 0.2 - 0.5 mL/min (UPLC)
Detection UV at ~220 nm or ~270 nm

| Column Temperature | 25-40 °C |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and essential technique for qualitatively monitoring the progress of chemical reactions in real-time during the synthesis of this compound. thieme.de A small aliquot of the reaction mixture is spotted onto a TLC plate (e.g., silica gel 60 F₂₅₄) alongside the starting materials. mdpi.com The plate is then developed in a chamber containing an appropriate eluent system.

By comparing the retention factor (R𝒻) value of the spots, chemists can track the consumption of reactants and the formation of the product. The spots are typically visualized under UV light (254 nm), where the indole-containing compounds appear as dark spots due to fluorescence quenching. doi.org This allows for the determination of the reaction's endpoint, preventing the formation of excess by-products and ensuring optimal yield. rsc.org

Table 3: Typical TLC Conditions for Reaction Monitoring

Parameter Description
Stationary Phase Silica gel 60 F₂₅₄ pre-coated plates mdpi.com
Mobile Phase (Eluent) Mixtures of a non-polar and a polar solvent, e.g., Hexane:Ethyl Acetate (4:1) or Petroleum Ether:Ethyl Acetate (8:1). rsc.orgrsc.org
Visualization Short-wave UV light (254 nm) doi.org

| Observation | The product spot will have a different R𝒻 value than the starting materials. |

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample of this compound. The experimentally determined percentages are then compared against the theoretically calculated values derived from its empirical formula, C₁₁H₁₁NO₂. evitachem.com

This comparison serves as a crucial checkpoint for validating the compound's elemental composition and, by extension, its molecular formula and purity. A close correlation between the experimental and theoretical values (typically within ±0.4%) provides strong evidence for the correct and pure substance.

Table 4: Elemental Composition of this compound

Element Symbol Atomic Weight Molar Mass ( g/mol ) Theoretical %
Carbon C 12.01 132.11 69.83%
Hydrogen H 1.008 11.088 5.86%
Nitrogen N 14.01 14.01 7.40%
Oxygen O 16.00 32.00 16.91%

| Total | C₁₁H₁₁NO₂ | | 189.21 evitachem.com | 100.00% |

Computational Chemistry and Theoretical Studies of Methyl 5 Methyl 1h Indole 1 Carboxylate

Electronic Structure and Reactivity Modeling

The electronic structure and reactivity of a molecule like Methyl 5-methyl-1H-indole-1-carboxylate can be extensively modeled using computational methods to predict its behavior in chemical reactions.

Density Functional Theory (DFT) Calculations for Optimized Geometries and Electronic Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. For a molecule like this compound, DFT calculations, often employing a basis set such as B3LYP/6-31+G(d,p), would be used to predict bond lengths, bond angles, and dihedral angles. These calculations provide a foundational understanding of the molecule's shape and the spatial relationship between its constituent atoms.

While specific data for the title compound is unavailable, studies on similar indole (B1671886) derivatives demonstrate that DFT is a reliable method for obtaining accurate geometric parameters.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energies and Distributions

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's reactivity and its interactions in chemical processes. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO is the orbital from which a molecule is most likely to donate electrons (nucleophilicity), while the LUMO is the orbital that is most likely to accept electrons (electrophilicity).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability. A large gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. For this compound, FMO analysis would reveal the distribution of these orbitals across the indole ring, the methyl group, and the carboxylate group, thereby identifying the most probable sites for reaction.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

ParameterPredicted Value (eV)Description
EHOMO~ -6.0 to -5.5Energy of the Highest Occupied Molecular Orbital
ELUMO~ -1.5 to -1.0Energy of the Lowest Unoccupied Molecular Orbital
HOMO-LUMO Gap~ 4.0 to 5.0Indicator of chemical reactivity and kinetic stability

Note: The values in this table are hypothetical and based on typical ranges observed for similar aromatic heterocyclic compounds. Actual experimental or calculated values for this compound may differ.

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Sites

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting where a molecule is likely to be attacked by electrophiles (electron-seeking species) or nucleophiles (nucleus-seeking species). In an MEP map, regions of negative electrostatic potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (typically colored blue) are electron-poor and are prone to nucleophilic attack.

For this compound, an MEP map would likely show negative potential around the oxygen atoms of the carboxylate group and potentially on the indole ring, highlighting these as nucleophilic centers. Positive potential would be expected around the hydrogen atoms.

Spectroscopic Property Prediction and Validation

Computational methods can also predict the spectroscopic signatures of a molecule, which can then be compared with experimental data for validation.

Theoretical NMR Chemical Shift Calculations

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating molecular structure. Theoretical calculations of NMR chemical shifts (¹H and ¹³C) can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach, often in conjunction with DFT. These calculations predict the resonance frequencies of the different nuclei in the molecule.

By comparing the calculated NMR spectra with experimentally obtained spectra, one can confirm the structure of the synthesized compound. For this compound, these calculations would predict the specific chemical shifts for the protons and carbons of the indole ring, the methyl groups, and the carboxylate function.

Table 2: Predicted vs. Experimental ¹H NMR Chemical Shifts (Hypothetical)

Proton PositionPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)
N-HData not availableData not available
Aromatic-HData not availableData not available
5-Methyl-HData not availableData not available
Carboxylate-Methyl-HData not availableData not available

Note: This table is a template. Specific data for this compound is not available in the searched literature.

Vibrational Frequency Analysis (IR)

Infrared (IR) spectroscopy measures the vibrations of bonds within a molecule. Computational vibrational frequency analysis can predict the IR spectrum of a molecule, showing the characteristic frequencies at which different functional groups absorb infrared radiation. These theoretical spectra are instrumental in interpreting experimental IR spectra and identifying the presence of specific bonds and functional groups.

For this compound, the calculated IR spectrum would show characteristic peaks for the C=O stretching of the carboxylate group, N-H stretching (if present, though in the 1-carboxylate it is replaced), C-H stretching of the aromatic and methyl groups, and C-N stretching vibrations.

UV-Vis Absorption and Emission Spectra Simulation

The electronic absorption and emission spectra of indole and its derivatives are of significant interest for applications in fluorescent probes and materials science. nih.gov Theoretical simulations, particularly using Time-Dependent Density Functional Theory (TD-DFT), are instrumental in predicting and interpreting these spectra. For indole derivatives, the lowest energy electronic transitions are typically the ¹La and ¹Lb bands, which are sensitive to the nature and position of substituents on the indole ring. nih.gov

The methyl group at the 5-position is an electron-donating group, which is known to cause a bathochromic (red) shift in the absorption spectra of indole derivatives. nih.gov Conversely, the electron-withdrawing nature of the methyl carboxylate group at the N1 position influences the electronic distribution of the indole ring, which also impacts the absorption and emission wavelengths. chemrxiv.org Computational studies on related indole derivatives have shown that the interplay of such substituents can fine-tune the photophysical properties. nih.govchemrxiv.org

A systematic computational study on this compound would likely involve geometry optimization in the ground and first excited states, followed by TD-DFT calculations to determine the vertical excitation energies and oscillator strengths. These calculations would provide the simulated UV-Vis absorption spectrum. Similarly, simulations of the emission spectrum would be based on the optimized geometry of the first excited state.

Table 1: Predicted UV-Vis Absorption and Emission Data for a Generic 5-methyl-indole Derivative (Illustrative)

ParameterAbsorption Maximum (λ_abs)Emission Maximum (λ_em)
Predicted Value ~280-290 nm~340-360 nm

Note: This table is illustrative and based on general trends for 5-substituted indoles. Specific computational data for this compound is needed for accurate values.

Advanced Molecular Properties

Natural Bond Orbital (NBO) Analysis for Delocalization and Bonding Characteristics

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugative interactions, and bonding within a molecule. tandfonline.com For this compound, NBO analysis can elucidate the delocalization of electron density from the electron-donating methyl group and the electron-withdrawing carboxylate group across the indole ring.

Calculation of Dipole Moments (Ground and Excited States)

In this compound, the vector sum of the bond dipoles from the methyl and methyl carboxylate groups, in addition to the inherent dipole of the indole ring, will determine the net molecular dipole moment. It is anticipated that the dipole moment in the excited state will differ from that of the ground state due to the redistribution of electron density upon excitation.

Table 2: Illustrative Calculated Dipole Moments for a Substituted Indole

StateDipole Moment (Debye)
Ground State (S₀) ~2.5 D
First Excited State (S₁) ~4.0 D

Note: These are hypothetical values for illustrative purposes. Actual values would require specific DFT calculations for this compound.

Assessment of Chemical Hardness, Softness, and Ionization Potential

Quantum chemical descriptors such as chemical hardness (η), softness (S), and ionization potential (I) are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These parameters provide insights into the chemical reactivity and stability of a molecule.

Ionization Potential (I) is the energy required to remove an electron and is approximated as I ≈ -EHOMO.

Electron Affinity (A) is the energy released when an electron is added and is approximated as A ≈ -ELUMO.

Chemical Hardness (η) is a measure of resistance to change in electron distribution and is calculated as η ≈ (I - A) / 2.

Chemical Softness (S) is the reciprocal of hardness (S = 1/η) and indicates the molecule's polarizability.

Table 3: Illustrative Quantum Chemical Descriptors

ParameterFormulaPredicted Value (eV)
HOMO Energy EHOMO~ -7.5 eV
LUMO Energy ELUMO~ -1.0 eV
Ionization Potential (I) -EHOMO~ 7.5 eV
Electron Affinity (A) -ELUMO~ 1.0 eV
Chemical Hardness (η) (I - A) / 2~ 3.25 eV
Chemical Softness (S) 1 / η~ 0.31 eV⁻¹

Note: These values are illustrative and would need to be confirmed by specific DFT calculations for this compound.

Non-Linear Optical (NLO) Properties: Polarizability and Hyperpolarizability

Non-linear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. The NLO response of a molecule is determined by its polarizability (α) and first hyperpolarizability (β). Computational chemistry can predict these properties, providing a way to screen potential NLO materials.

Indole derivatives with donor-acceptor substituents can exhibit significant NLO properties due to intramolecular charge transfer. In this compound, the methyl group acts as a weak donor and the carboxylate group as an acceptor, creating a push-pull system that can enhance the NLO response. Calculations of the polarizability and hyperpolarizability tensors would quantify the potential of this molecule for NLO applications.

Conformational Analysis and Intermolecular Interactions

The three-dimensional structure and conformational flexibility of a molecule are crucial for its biological activity and crystal packing. For this compound, a key conformational feature is the orientation of the methyl carboxylate group relative to the indole plane.

A computational conformational analysis would involve scanning the potential energy surface by rotating the rotatable bonds, particularly the N-C and C-O bonds of the carboxylate group. This would identify the most stable conformers and the energy barriers between them. Understanding the preferred conformation is essential for predicting how the molecule will interact with biological targets or self-assemble in the solid state. Furthermore, analysis of non-covalent interactions, such as hydrogen bonding and π-π stacking, can provide insights into the crystal packing and condensed-phase behavior of the compound. nih.gov

Computational and Theoretical Insights into this compound

A note on the available data: Extensive searches for dedicated computational and theoretical studies on this compound did not yield specific crystallographic or in-depth theoretical analyses for this particular compound. Therefore, this article draws upon research conducted on structurally similar indole derivatives to infer and discuss the probable intermolecular interactions and structural characteristics of this compound. The presented findings are based on these analogous compounds and should be interpreted as predictive in the context of the title compound.

Computational chemistry provides a powerful lens through which the structural and electronic properties of molecules can be understood. For indole derivatives, theoretical studies are crucial for elucidating the non-covalent interactions that govern their crystal packing and molecular recognition. While direct computational data for this compound is not available, analysis of closely related structures allows for a theoretical exploration of its solid-state behavior.

In the solid state, hydrogen bonds are primary drivers of the supramolecular architecture of indole derivatives. For this compound, the presence of a carbonyl oxygen atom from the carboxylate group and potentially acidic hydrogen atoms on the indole ring and methyl groups suggests the formation of hydrogen bonding networks.

Studies on analogous compounds, such as 5-Methyl-1H-indole-3-carbaldehyde, reveal that molecules can be connected through N—H···O hydrogen bonds, forming chains. nih.gov In this specific case, the molecules are linked into chains running along the researchgate.net direction. nih.gov Similar interactions are plausible for this compound, where the N-H group of one molecule could interact with the carbonyl oxygen of a neighboring molecule. The introduction of the methyl carboxylate group at the N1 position, however, would preclude N-H···O bonding and favor C-H···O interactions. In the crystal structure of Methyl 1-methyl-1H-indole-3-carboxylate, three types of intermolecular C—H⋯O hydrogen bonds contribute to the formation of a sheet-like structure.

Table 1: Hydrogen-Bond Geometry in an Analogous Indole Compound Data for 5-Methyl-1H-indole-3-carbaldehyde

D—H···AD—H (Å)H···A (Å)D···A (Å)D—H···A (°)
N1—H1N···O10.931.902.818169

Source: nih.gov

C-H...π stacking interactions are another significant force in the crystal packing of aromatic compounds, including indoles. These weak hydrogen bonds involve a C-H bond as the donor and the π-system of the indole ring as the acceptor.

Table 2: C-H...π Stacking Interactions in an Analogous Indole Compound Data for 5-Methyl-1H-indole-3-carbaldehyde

D—H···AD—H (Å)H···A (Å)D···A (Å)D—H···A (°)
C9—H9···Cg0.932.913.312107

Cg refers to the centroid of the N1/C1/C2/C3/C8 ring. Source: nih.gov

Structural distortions from ideal geometries are common in crystal structures and can arise from steric hindrance, electronic effects, and intermolecular interactions within the crystal lattice. For indole derivatives, the attachment of substituents can lead to slight distortions in the planarity of the indole ring system.

In a study of Methyl 5-methoxy-1H-indole-2-carboxylate, a slight distortion of the indole bond lengths was observed, attributed to the presence of the carboxylic acid methyl ester and the methoxy (B1213986) group. It was noted that theoretical calculations performed in the gas phase deviated slightly from the experimental X-ray diffraction data obtained from the solid state, highlighting the influence of the crystal packing forces on the molecular geometry. For this compound, the presence of the methyl group at the 5-position and the methyl carboxylate group at the N1-position would likely introduce some degree of steric strain, potentially leading to minor distortions in the indole ring's planarity and affecting the bond angles and lengths within the molecule. The specific nature and extent of these distortions would require dedicated crystallographic and computational analysis.

Applications in Chemical Research and Materials Science

Role as a Synthetic Building Block in Organic Chemistry

The structure of Methyl 5-methyl-1H-indole-1-carboxylate is primed for a variety of chemical transformations, making it a key building block for more complex molecules. evitachem.com

The indole (B1671886) nucleus is a fundamental component of numerous biologically active natural products and pharmaceuticals. rsc.org Compounds like this compound serve as a starting point for constructing more elaborate heterocyclic systems. The ester group at the N-1 position can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid. evitachem.com This acid can then be used in amide coupling reactions or other transformations to build larger, more complex structures. For instance, 1,5-disubstituted indole derivatives have been synthesized and evaluated as inhibitors of human neuronal nitric oxide synthase, highlighting the importance of this substitution pattern in medicinal chemistry. nih.gov While specific examples starting from this compound are not extensively documented in peer-reviewed literature, its structure is analogous to other indole carboxylates that are widely used in the synthesis of fused heterocyclic systems.

The term "synthon" refers to a conceptual unit within a molecule that can be formed by a known synthetic operation. This compound can act as a synthon in several important bond-forming reactions. The indole ring itself is electron-rich and can undergo electrophilic substitution, typically at the C-3 position. Furthermore, the N-1 carboxylate group can influence the reactivity of the indole ring and can be removed or transformed as needed.

The ability to selectively modify different parts of the this compound molecule makes it an excellent foundation for creating diverse libraries of indole derivatives. The methyl group at the 5-position and the methyl carboxylate at the 1-position offer distinct points for chemical modification.

For example, the ester group can undergo nucleophilic substitution, allowing for the introduction of different functional groups. evitachem.com It can also participate in condensation reactions with amines or other nucleophiles to create more complex structures. evitachem.com This versatility is crucial in fields like drug discovery, where the synthesis of a wide range of analogues is necessary for structure-activity relationship (SAR) studies. Research on 1,5-disubstituted indole derivatives has demonstrated that variations in the substituent at the 1-position can significantly impact biological activity. nih.gov

Potential in Advanced Materials Development

The unique electronic and structural properties of the indole ring make it an attractive component for advanced materials.

Indole derivatives are increasingly being investigated for their potential in organic light-emitting diodes (OLEDs) and other optoelectronic devices due to their charge-transporting and emissive properties. semanticscholar.orgacs.org The extended π-system of the indole ring can be tuned through substitution to achieve desired optical and electronic characteristics. nih.gov

While specific studies on the optoelectronic properties of this compound are not prevalent, research on related 2,5-disubstituted indole derivatives has shown promising results. For instance, 2,5-bis(2-naphthyl)-1-methyl-1H-indole has been shown to be a promising candidate for OLED emitting or hole-transporting materials. semanticscholar.org The development of π-expanded indoloindolizines, which merge indole and indolizine (B1195054) moieties, has led to stable and tunable polycyclic aromatic compounds with vivid fluorescence across the visible spectrum, making them promising for optoelectronic applications. chemrxiv.org This suggests that the 1,5-disubstitution pattern of this compound could serve as a valuable structural motif for designing new materials in this field.

The development of sustainable and high-performance polymers is a significant area of materials science. Aromatic polyesters, in particular, are valued for their thermal and mechanical properties. nih.gov Recent research has focused on incorporating bio-based aromatic units into polymer backbones.

A notable example is the synthesis of aromatic polyesters using 1,5-disubstituted indole units. nih.govrsc.orgrsc.org In these studies, monomers are created from commercially available methyl indole-5-carboxylate, which are then polymerized. nih.gov The resulting polyesters with 1,5-disubstituted indole units have shown enhanced thermal stability compared to those with other substitution patterns. nih.govrsc.org this compound, with its inherent 1,5-disubstitution, represents a potential monomer or a precursor to monomers for the synthesis of such advanced polymers and coatings.

Mechanistic Studies in Chemical Reactions

The N-1 carboxylate functionality, as seen in this compound, is a powerful tool for chemists, exerting significant influence over the reactivity of the indole ring system. This methoxycarbonyl group is electron-withdrawing, which fundamentally alters the electronic properties of the indole, enabling mechanistic explorations into various reaction pathways.

A primary role of the N-1 carboxylate is as a protecting group. The indole N-H proton is acidic and can interfere with many standard organic reactions. By converting it to the methyl carboxylate, the nitrogen is protected, allowing for transformations elsewhere in the molecule that would otherwise be unfeasible. The mechanism for the eventual removal of this group typically involves base-catalyzed hydrolysis (saponification), where a hydroxide (B78521) ion attacks the electrophilic carbonyl carbon. This is followed by the collapse of the resulting tetrahedral intermediate to release a carboxylate anion, which, upon acidic workup, can undergo decarboxylation to regenerate the parent indole.

The presence of the N-1 carboxylate profoundly impacts the traditional regioselectivity of electrophilic aromatic substitution on the indole ring. Unprotected indoles are highly nucleophilic at the C3 position. However, the electron-withdrawing nature of the N-1 carboxylate deactivates the pyrrole (B145914) ring, making C3 less reactive. This deactivation allows chemists to explore and understand the mechanisms of substitution at other positions, such as C2, C4, and C6, which are often inaccessible with N-H indoles. Mechanistic studies, including kinetic analysis and computational modeling, have been pivotal in understanding these altered reaction pathways. For instance, theoretical calculations can map the electron density of the N-1 carboxylated indole, predicting and explaining the observed regiochemical outcomes in reactions like nitration and halogenation. nih.govacs.org

Furthermore, the N-1 carboxylate is instrumental in mechanistic studies of metal-catalyzed cross-coupling reactions. It can act as a directing group, influencing the site of C-H activation and subsequent functionalization. acs.org Understanding the coordination of the carboxylate to the metal center and the subsequent steps of the catalytic cycle is a key area of research, enabling the development of more efficient and selective synthetic methods.

The derivatization of this compound is crucial for synthesizing more complex molecules, and controlling the regioselectivity and stereoselectivity of these reactions is of paramount importance.

Regioselectivity

The regiochemical outcome of reactions on this compound is dictated by the electronic and steric interplay of its substituents.

Electrophilic Aromatic Substitution: The C5-methyl group is an activating, ortho-, para-directing group, favoring substitution at the C4 and C6 positions. The N-1 methoxycarbonyl group, being an electron-withdrawing group, deactivates the ring but directs incoming electrophiles to positions meta to it, namely C4 and C6. This synergistic effect strongly favors electrophilic attack at the C4 and C6 positions. The ultimate selectivity between these two sites can be influenced by the steric bulk of the electrophile and the precise reaction conditions. For example, nitration often shows a preference for the C6 position. nih.gov

Directed ortho-Metalation (DoM): A more powerful strategy for achieving high regioselectivity is directed ortho-metalation (DoM). wikipedia.orgbaranlab.org The N-1 carboxylate group is an effective directed metalation group (DMG). organic-chemistry.org Upon treatment with a strong organolithium base like n-butyllithium, the carbonyl oxygen coordinates to the lithium ion, positioning the base to selectively abstract the proton at the C2 position. wikipedia.orgbaranlab.orguwindsor.ca This process, known as a complex-induced proximity effect, generates a 2-lithioindole species with exceptional regiochemical fidelity. baranlab.org This intermediate can then be trapped by a wide variety of electrophiles, allowing for the precise installation of functional groups exclusively at the C2 position—a feat difficult to achieve via classical electrophilic substitution. uwindsor.canih.gov

Reaction TypeTypical ReagentsMajor RegioisomerKey Mechanistic Influence
NitrationTrifluoroacetic anhydride, Tetramethylammonium nitrateC3-nitro (on N-Boc indole)Formation of electrophilic nitrating agent, strong regioselectivity for C3 in N-protected indoles. nih.gov
Directed Metalationn-Butyllithium (n-BuLi), then an electrophile (E+)C2-substitutedCoordination of Li to the N-1 carboxylate directs deprotonation to the adjacent C2 position. wikipedia.orgbaranlab.orguwindsor.ca
Friedel-Crafts AcylationAcyl chloride, Lewis acid (e.g., AlCl₃)Mixture of C3, C5, C7Regioselectivity is highly dependent on the Lewis acid, solvent, and electrophile. clockss.org

Stereoselectivity

While this compound is itself achiral, it serves as a valuable precursor in stereoselective synthesis, where new chiral centers are created.

The N-1 carboxylate group can exert significant stereochemical control. In reactions creating a stereocenter at the C2 position, the steric bulk of the N-1 methoxycarbonyl group can block one face of the indole ring, forcing an incoming reagent to attack from the less hindered face. This substrate-controlled diastereoselectivity is a common strategy in natural product synthesis.

In the realm of asymmetric catalysis, the N-1 carboxylate can function as a coordinating ligand for a chiral metal catalyst. mdpi.com By binding to the catalyst's metal center, the carboxylate helps to create a well-defined chiral environment around the indole. This interaction can effectively differentiate between the two enantiotopic faces of the indole ring during a reaction, leading to the preferential formation of one enantiomer. For example, in catalytic asymmetric alkylations or hydrogenations, the coordination between the N-1 carboxylate and a chiral catalyst complex is often the key to achieving high enantiomeric excess (ee). mdpi.comnih.gov

Future Directions in Research on Methyl 5 Methyl 1h Indole 1 Carboxylate

Development of Novel, More Sustainable Synthetic Routes

Current synthetic methods for N-acylindoles, including Methyl 5-methyl-1H-indole-1-carboxylate, often rely on traditional techniques that may involve harsh reagents and generate significant waste. The future of its synthesis lies in the development of more sustainable and efficient methodologies.

One promising avenue is the exploration of carbonylative synthesis . Recent advancements have demonstrated the synthesis of indole (B1671886) derivatives through palladium-catalyzed carbonylative reactions, which offer a more environmentally friendly approach by utilizing carbon monoxide or its surrogates. Investigating similar pathways for this compound could lead to more atom-economical and greener synthetic processes.

Furthermore, the use of metal-free catalysts is a burgeoning area in organic synthesis. dergipark.org.tr Research into one-pot, multi-component reactions catalyzed by simple and environmentally benign substances like ammonium (B1175870) chloride could offer a streamlined and sustainable route to this and related indole derivatives. dergipark.org.tr Another innovative approach is the use of thioesters as a stable acyl source for the N-acylation of indoles, a method that has shown high chemoselectivity and functional group tolerance. nih.gov

The application of microwave-assisted synthesis also warrants further exploration. Microwave irradiation has been shown to accelerate the synthesis of functionalized 2-methyl-1H-indole-3-carboxylate derivatives, leading to excellent yields and high regioselectivity in shorter reaction times. mdpi.com Applying this technology to the synthesis of this compound could significantly improve efficiency.

Exploration of Undiscovered Reactivity Profiles and Transformations

The reactivity of this compound is largely dictated by the indole nucleus and the N-carboxylate group. While general reactions of indoles are well-documented, the specific reactivity profile of this compound remains an area for deeper investigation.

Future studies could explore its participation in various chemical transformations. For instance, the indole ring is known to undergo electrophilic substitution, and the N-acyl group can influence the regioselectivity of these reactions. creative-proteomics.com A systematic study of electrophilic substitution reactions on this compound could reveal novel functionalization pathways.

The N-acyl group itself can be a site for further transformations. While hydrolysis to the corresponding carboxylic acid is a known reaction, exploring other nucleophilic substitution reactions at the carbonyl carbon could lead to a diverse range of new derivatives with potentially interesting biological activities. evitachem.com

Furthermore, the development of catalytic C-H functionalization methods for indoles opens up new possibilities. nih.gov Investigating the direct functionalization of the C-H bonds in this compound, particularly at the C7 position, could provide access to novel atropisomeric compounds with potential applications in asymmetric catalysis. nih.gov

The exploration of [3+2] cycloaddition reactions involving the indole scaffold is another promising area. mdpi.com Investigating the participation of this compound in such reactions could lead to the synthesis of complex spirooxindoles with potential pharmacological relevance.

Advanced Spectroscopic Studies under Varying Conditions

A thorough understanding of the spectroscopic properties of this compound is crucial for its characterization and for elucidating its behavior in different environments. While standard spectroscopic data exists, more advanced studies under varying conditions are needed.

Future research should involve a comprehensive spectroscopic survey in a range of solvents with varying polarities. nih.gov This would provide insights into the solvent's effect on the electronic transitions (¹Lₐ and ¹Lₑ) of the indole ring, which is critical for understanding its photophysical properties. nih.gov Such studies could reveal solvatochromic behavior and provide information about the compound's ground and excited state dipole moments. rsc.org

Advanced NMR techniques , such as 2D COSY and HSQC, can provide detailed information about the connectivity and through-bond correlations within the molecule. tetratek.com.tr Applying these techniques to this compound would allow for unambiguous assignment of all proton and carbon signals and provide a deeper understanding of its molecular structure.

Furthermore, studying the compound's spectroscopic properties under varying temperatures and pH conditions could reveal information about its stability and potential for conformational changes. evitachem.com This is particularly relevant for understanding its behavior in biological systems.

Deepening Computational Insights into Complex Reactivity and Properties

Computational chemistry, particularly Density Functional Theory (DFT) , offers a powerful tool for gaining deeper insights into the electronic structure, reactivity, and properties of molecules like this compound.

Future computational studies could focus on several key areas. DFT calculations can be used to predict the heats of formation and relative stability of different isomers and conformers of the molecule. This information is valuable for understanding its thermodynamic properties.

Investigating the frontier molecular orbitals (HOMO and LUMO) can provide insights into the molecule's reactivity and its potential to act as an electron donor or acceptor. researchgate.net This is crucial for predicting its behavior in various chemical reactions. Molecular electrostatic potential maps can further help in identifying the electrophilic and nucleophilic sites within the molecule. researchgate.net

DFT methods can also be employed to study the mechanism and enantioselectivity of reactions involving indole derivatives. acs.orgnih.gov For example, computational modeling could be used to understand the factors governing the enantioselectivity of Friedel-Crafts reactions or other catalytic transformations involving this compound. acs.org

Furthermore, computational studies can be used to predict and rationalize the compound's spectroscopic properties, such as its NMR and IR spectra, providing a valuable complement to experimental data. nih.gov

Integration into New Chemical Synthesis Methodologies and Catalysis

The unique structural features of this compound make it a potential candidate for integration into new chemical synthesis methodologies and as a ligand or catalyst in its own right.

Future research could explore its use as a building block in the synthesis of more complex heterocyclic compounds. The indole scaffold is a common motif in many natural products and pharmaceuticals, and this compound could serve as a versatile starting material for their synthesis. dergipark.org.tr

The potential of indole derivatives to act as ligands in catalysis is an emerging area of research. The nitrogen atom and the aromatic system of the indole ring can coordinate with metal centers, making them suitable for use in transition-metal catalysis. nih.gov Investigating the coordination chemistry of this compound and its derivatives could lead to the development of novel catalysts for a variety of organic transformations.

Furthermore, the indole nucleus itself can participate in catalytic cycles. For instance, indole derivatives have been used as catalysts in multicomponent reactions. dergipark.org.tr Exploring the catalytic activity of this compound in such reactions could lead to the development of new and efficient synthetic methods.

Investigation of Structure-Property Relationships for Materials Applications

The investigation of structure-property relationships is fundamental to the design of new materials with tailored functionalities. For this compound, this involves understanding how its molecular structure influences its bulk properties and potential applications in materials science.

A key area for future research is the exploration of its optical properties . The substituent on the indole ring can significantly affect its absorption and fluorescence characteristics. rsc.org By systematically modifying the structure of this compound and studying the resulting changes in its optical properties, it may be possible to develop new materials for applications such as organic light-emitting diodes (OLEDs) or sensors. researchgate.net

The study of structure-activity relationships (SAR) is crucial for medicinal chemistry applications. By synthesizing and evaluating a series of derivatives of this compound, researchers can identify the key structural features responsible for a particular biological activity. nih.govacs.orgresearchgate.netrsc.org This information can then be used to design more potent and selective drug candidates.

Furthermore, the potential for this compound and its derivatives to form ordered structures, such as liquid crystals or self-assembled monolayers, could be investigated. The interplay of intermolecular forces, such as hydrogen bonding and π-π stacking, will be critical in determining the material's properties. Understanding these relationships will be key to unlocking the potential of this compound in the development of advanced materials.

Q & A

Q. What are standard synthetic routes for Methyl 5-methyl-1H-indole-1-carboxylate, and how is reaction completion monitored?

this compound is typically synthesized via acid-catalyzed esterification of the corresponding indole carboxylic acid. For example, refluxing 1-methyl-1H-indole-3-carboxylic acid with methanol and concentrated sulfuric acid (H₂SO₄) yields the ester product . Reaction completion is monitored using thin-layer chromatography (TLC) to track the disappearance of the starting material. Purification involves recrystallization from methanol, confirmed by melting point analysis and IR spectroscopy (e.g., carbonyl stretch at ~1704 cm⁻¹) .

Q. What spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

  • IR Spectroscopy : Identifies functional groups (e.g., ester carbonyl at ~1700–1750 cm⁻¹) .
  • NMR (¹H/¹³C) : Assigns proton environments (e.g., methyl ester group at ~3.9 ppm in ¹H NMR) and carbon backbone .
  • UV-Vis Spectroscopy : Detects π→π* transitions in the indole ring (e.g., λmax ~297 nm in methanol) .
  • X-ray Crystallography : Resolves molecular geometry and intermolecular interactions (e.g., hydrogen-bonded chains along the b-axis) .

Q. What are effective purification methods post-synthesis?

Recrystallization from methanol is commonly used to isolate high-purity crystals. For complex mixtures, column chromatography with silica gel and ethyl acetate/hexane gradients can separate byproducts. Purity is validated via HPLC (>95%) or melting point consistency .

Advanced Research Questions

Q. How can computational methods like DFT complement experimental data for this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP, CAM-B3LYP, M06-2X) predict electronic structure, solvent effects, and spectral features. For example, DFT-derived UV-Vis spectra can validate experimental λmax values, while molecular electrostatic potential maps elucidate hydrogen-bonding sites . Solvent models (e.g., PCM) improve agreement between theoretical and experimental data .

Q. How do researchers resolve contradictions between theoretical and experimental spectral data?

Discrepancies arise from solvent interactions, basis set limitations, or conformational flexibility. Strategies include:

  • Cross-validating with multiple functionals (e.g., CAM-B3LYP for charge-transfer transitions) .
  • Incorporating explicit solvent molecules in simulations.
  • Comparing experimental crystal structures with DFT-optimized geometries to assess steric effects .

Q. What challenges arise in X-ray crystallographic analysis, and how are they addressed?

Challenges include crystal twinning, disorder, and weak diffraction. Solutions involve:

  • Using SHELXL for refinement with restraints/constraints to model disordered regions .
  • Employing WinGX for data integration and validation of hydrogen-bonding networks .
  • High-resolution data (≤0.8 Å) improves electron density maps for accurate atomic positioning .

Q. How can reaction conditions be optimized to minimize byproducts during synthesis?

  • Catalyst Screening : Replace H₂SO₄ with milder acids (e.g., p-TsOH) to reduce side reactions.
  • Temperature Control : Lower reflux temperatures (e.g., 60°C vs. 80°C) to suppress dimerization.
  • Protecting Groups : Temporarily block reactive sites (e.g., NH of indole) during esterification .

Q. What strategies validate hydrogen-bonding interactions in crystal structures?

  • Intermolecular Analysis : Software like Mercury or PLATON identifies H-bond motifs (e.g., N–H···O=C interactions) .
  • Hirshfeld Surface Analysis : Quantifies interaction contributions (e.g., O···H contacts ≥15% of total surface) .

Q. How is polymorphism managed during crystallization?

Polymorphs arise from solvent polarity or cooling rates. Mitigation includes:

  • Seeding : Introduce pre-formed crystals to guide nucleation.
  • Solvent Screening : Test aprotic solvents (e.g., DCM/hexane) for uniform crystal growth.
  • Temperature Ramps : Gradual cooling (1°C/min) favors thermodynamically stable forms .

Q. What are best practices for refining disordered structures in crystallography?

  • Apply SHELXL ’s PART/SUMP instructions to model partial occupancy atoms .
  • Use ISOR restraints to limit anisotropic displacement parameters for mobile groups.
  • Validate with difference Fourier maps to ensure residual electron density <0.5 eÅ⁻³ .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.